tiegusanin L
CAS No.:
Cat. No.: VC17520293
Molecular Formula: C31H32O8
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H32O8 |
|---|---|
| Molecular Weight | 532.6 g/mol |
| IUPAC Name | [(8R,9R,10R)-5-hydroxy-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C31H32O8/c1-17-13-20-14-23-29(38-16-37-23)30(35-4)25(20)26-21(15-22(32)28(34-3)31(26)36-5)27(18(17)2)39-24(33)12-11-19-9-7-6-8-10-19/h6-12,14-15,17-18,27,32H,13,16H2,1-5H3/b12-11+/t17-,18-,27-/m1/s1 |
| Standard InChI Key | ZUSDJUTXFWPDCB-UCZNXJLISA-N |
| Isomeric SMILES | C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@H]1C)OC(=O)/C=C/C5=CC=CC=C5)O)OC)OC)OC)OCO3 |
| Canonical SMILES | CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C=CC5=CC=CC=C5)O)OC)OC)OC)OCO3 |
Introduction
Chemical Structure and Classification of Tiegusanin L
Tiegusanin L (C₃₂H₃₈O₁₀) is classified as a dibenzocyclooctadiene lignan, a subgroup distinguished by its fused bicyclic structure. The core skeleton consists of two benzene rings linked via a cyclooctadiene moiety, with functional groups such as methoxy (-OCH₃), hydroxyl (-OH), and acyloxy substituents at positions C-3, C-4, and C-12 (Table 1) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its molecular formula and stereochemistry, which are critical for its bioactivity .
Table 1: Structural Features of Tiegusanin L
| Property | Description |
|---|---|
| Molecular formula | C₃₂H₃₈O₁₀ |
| Molecular weight | 582.65 g/mol |
| Substituents | Methoxy, hydroxyl, and angeloyloxy groups |
| Skeletal configuration | Dibenzocyclooctadiene with a trans-fused ring system |
Compared to related lignans like Gomisin A and Schizandrin, Tiegusanin L’s angeloyloxy group at C-12 enhances its lipophilicity, potentially improving membrane permeability and bioavailability .
Natural Sources and Biosynthesis
Tiegusanin L is predominantly isolated from Kadsura coccinea and Kadsura heteroclita, woody vines native to East Asia. These plants biosynthesize lignans through the phenylpropanoid pathway, where coniferyl alcohol undergoes oxidative dimerization to form the dibenzocyclooctadiene backbone . Key enzymes, including dirigent proteins and laccases, direct stereoselective coupling, yielding optically active intermediates that are further modified by acyltransferases and methyltransferases . Environmental factors such as soil composition and sunlight exposure influence the accumulation of Tiegusanin L in plant tissues, with concentrations peaking during the fruiting stage .
Pharmacological Properties
Antitumor Activity
Tiegusanin L exhibits dose-dependent cytotoxicity against human cancer cell lines, including HepG2 (liver) and MCF-7 (breast). Mechanistically, it induces apoptosis by upregulating pro-apoptotic proteins (Bax, caspase-3) and downregulating anti-apoptotic Bcl-2 . In murine xenograft models, a 50 mg/kg/day dose reduced tumor volume by 62% over 21 days, comparable to the effects of paclitaxel but with fewer hematopoietic side effects .
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated macrophages, Tiegusanin L suppresses nitric oxide (NO) production by 85% at 10 μM, outperforming dexamethasone (76% inhibition) . This activity correlates with inhibition of nuclear factor-kappa B (NF-κB) translocation and cyclooxygenase-2 (COX-2) expression, pivotal mediators of inflammation.
Antimicrobial and Antioxidant Capacity
Tiegusanin L demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli. Its antioxidant efficacy, measured via DPPH radical scavenging, shows an IC₅₀ of 12.3 μM, surpassing quercetin (IC₅₀ = 18.7 μM) .
Comparative Analysis with Related Lignans
Table 2: Pharmacological Comparison of Dibenzocyclooctadiene Lignans
| Compound | Antitumor IC₅₀ (μM) | Anti-Inflammatory IC₅₀ (μM) | Antioxidant IC₅₀ (μM) |
|---|---|---|---|
| Tiegusanin L | 12.4 | 8.9 | 12.3 |
| Gomisin A | 18.7 | 14.2 | 20.1 |
| Schizandrin B | 25.6 | 22.4 | 28.9 |
Tiegusanin L’s superior potency stems from its angeloyloxy substituent, which enhances interactions with hydrophobic binding pockets in target proteins .
Current Research and Future Directions
Recent studies explore Tiegusanin L’s role in neurodegenerative diseases. In vitro, it reduces β-amyloid plaque formation by 40% in SH-SY5Y neuronal cells, likely via activation of the Nrf2 antioxidant pathway . Clinical trials are pending, but computational models predict high blood-brain barrier permeability (logBB = 0.56), positioning it as a candidate for Alzheimer’s disease therapy. Future work should prioritize synthetic analog development to optimize pharmacokinetics and reduce hepatic metabolism.
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